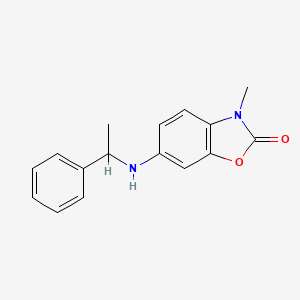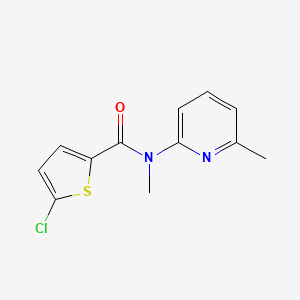
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone, also known as MQM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been found to exhibit antitumor, antiviral, and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
In pharmacology, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its effects on the central nervous system. It has been found to exhibit anxiolytic and antidepressant activities, possibly through the modulation of the GABAergic system. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.
In material science, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been used as a building block for the synthesis of novel organic materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties, making them suitable for various industrial applications.
作用機序
The mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis.
In the central nervous system, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission. This leads to the reduction of anxiety and depression symptoms.
Biochemical and Physiological Effects
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the central nervous system, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its relatively simple synthesis method. It can be easily synthesized in moderate yields and purity, making it suitable for various applications. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have a wide range of activities, making it a versatile tool for studying various biological processes.
One limitation of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays and may require the use of organic solvents. Additionally, the mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. One area of interest is the development of novel cancer therapies based on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety.
Another area of interest is the development of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone-based materials for various industrial applications. The incorporation of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone into polymer matrices has shown promising results, and further studies are needed to optimize its properties and applications.
Finally, further studies are needed to understand the effects of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone on the central nervous system and its potential applications in the treatment of neurodegenerative diseases. The modulation of the GABAergic system has shown promising results, and further studies are needed to optimize its efficacy and safety.
合成法
The synthesis of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone involves a multi-step process that includes the reaction of 2-methylquinoline with ethyl glyoxylate, followed by hydrolysis and cyclization to form the oxolane ring. The resulting compound is then treated with acetic anhydride to obtain (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. The yield of this process is around 35-40%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-6-7-12-4-2-3-5-14(12)16(11)15(17)13-8-9-18-10-13/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOCFTQHXXTDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)
